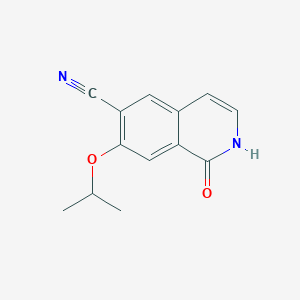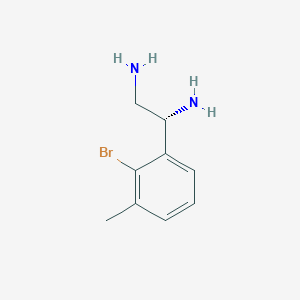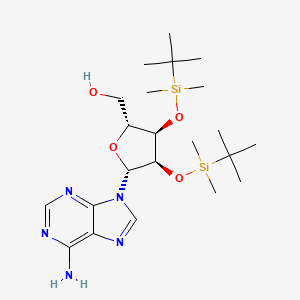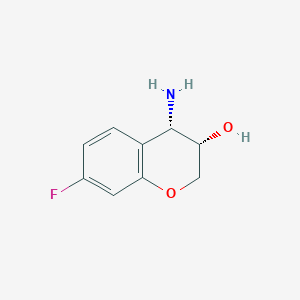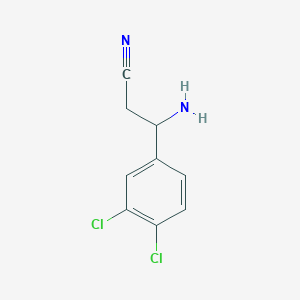![molecular formula C9H10BrF3N2 B13035284 (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, trifluoromethylation, and amination, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or trifluoromethylated phenols, while reduction can produce dehalogenated or defluorinated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries for drug discovery .
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may serve as a lead compound for designing drugs targeting specific enzymes or receptors.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests .
Mechanism of Action
The mechanism of action of (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively . The compound may inhibit or activate certain enzymes, leading to downstream effects that result in its observed biological activity.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
2-Bromo-3,3,3-Trifluoropropene: A versatile reagent used in organic synthesis.
α-Trifluoromethylstyrene: A synthetic intermediate for preparing more complex fluorinated compounds.
Uniqueness: (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the combination of its bromine, trifluoromethyl, and ethane-1,2-diamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrF3N2 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
(1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
PXESDLAOEFRLDI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


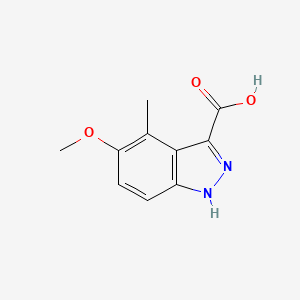
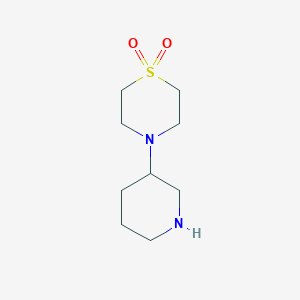
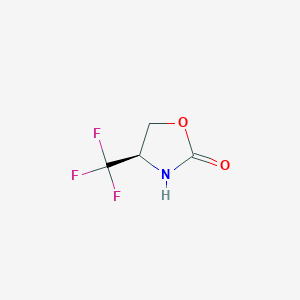
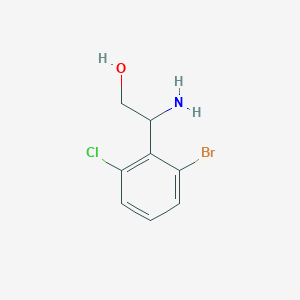
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
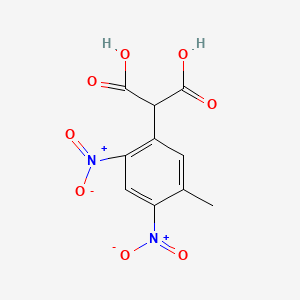
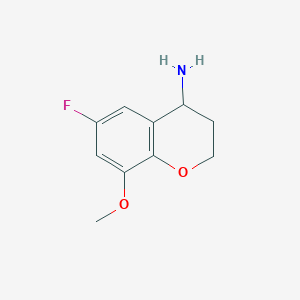
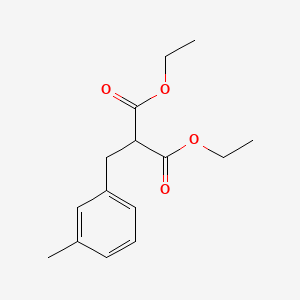
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
